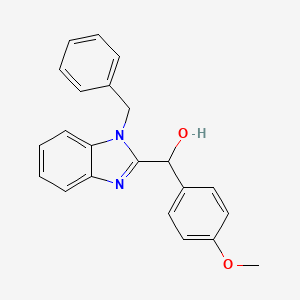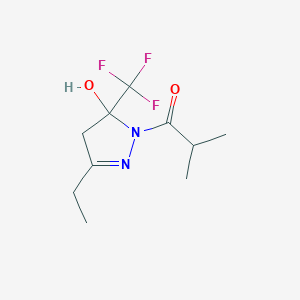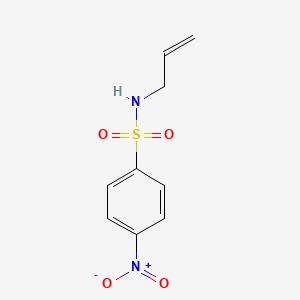
(1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol is not well understood. However, studies have suggested that this compound exerts its pharmacological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, it has been reported to inhibit the activity of bacterial and fungal enzymes, which are essential for their survival. It has also been shown to interact with various receptors, such as GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Moreover, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using (1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol in lab experiments include its broad-spectrum antimicrobial activity, anticancer properties, and anti-inflammatory and antioxidant activities. However, the limitations of using this compound in lab experiments include its poor solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the research on (1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol. One of the future directions is to investigate the mechanism of action of this compound in more detail. Another future direction is to explore the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Moreover, future studies can focus on the optimization of the synthesis method of this compound to improve its yield and purity. Lastly, future studies can explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol has been reported in the literature using different methods. One of the methods involves the reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of a catalyst to obtain 1-benzyl-1H-benzimidazole. The obtained product is then reacted with benzyl chloride and sodium hydroxide to obtain (1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol. Another method involves the reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of a catalyst to obtain 1-benzyl-1H-benzimidazole. The obtained product is then reacted with benzyl bromide and sodium hydroxide to obtain (1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol.
Scientific Research Applications
(1-benzyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol has been extensively studied for its potential applications in various fields of scientific research. This compound has been reported to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to possess anticancer properties by inducing apoptosis in cancer cells. Moreover, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-26-18-13-11-17(12-14-18)21(25)22-23-19-9-5-6-10-20(19)24(22)15-16-7-3-2-4-8-16/h2-14,21,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRMHATUCKBIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate](/img/structure/B5132143.png)
![2-(4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5132145.png)
![2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5132150.png)
![methyl N-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B5132168.png)
![7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5132174.png)
![3',5'-bis(2-methylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5132199.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)
![N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5132207.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)

![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)